2-(3-Ethylpentan-3-yl)phenol
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Overview
Description
2-(3-Ethylpentan-3-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a phenol group substituted with a 3-ethylpentan-3-yl group, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylpentan-3-yl)phenol can be achieved through various methods. One common approach is the nucleophilic aromatic substitution of a suitable aryl halide with an appropriate nucleophile. For example, starting with a halogenated benzene derivative, the 3-ethylpentan-3-yl group can be introduced through a Grignard reaction or Friedel-Crafts alkylation .
Industrial Production Methods
Industrial production of phenolic compounds often involves the oxidation of aryl silanes or the addition of benzene and propene in the presence of phosphoric acid to form cumene, which is then oxidized to phenol . Specific methods for large-scale production of this compound would follow similar principles but may require optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethylpentan-3-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium ferricyanide or chromic acid.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide, chromic acid.
Reduction: Sodium borohydride.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-(3-Ethylpentan-3-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Ethylpentan-3-yl)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Heptylphenol: Similar in structure but with a heptyl group instead of a 3-ethylpentan-3-yl group.
3-Ethyl-3-pentanol: A tertiary alcohol with a similar carbon skeleton but lacking the phenol group.
Uniqueness
2-(3-Ethylpentan-3-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its phenolic nature combined with the bulky 3-ethylpentan-3-yl group makes it particularly interesting for various applications in research and industry.
Properties
Molecular Formula |
C13H20O |
---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-(3-ethylpentan-3-yl)phenol |
InChI |
InChI=1S/C13H20O/c1-4-13(5-2,6-3)11-9-7-8-10-12(11)14/h7-10,14H,4-6H2,1-3H3 |
InChI Key |
LCBROVRRYMMFJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)C1=CC=CC=C1O |
Origin of Product |
United States |
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